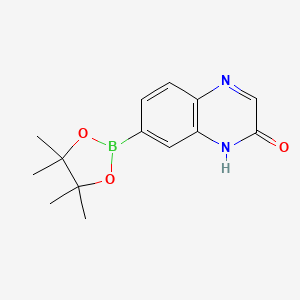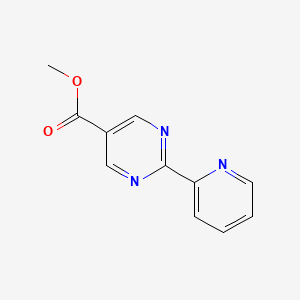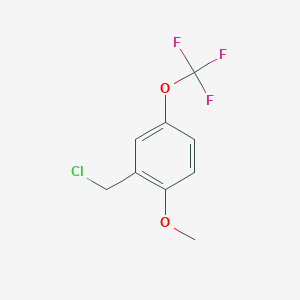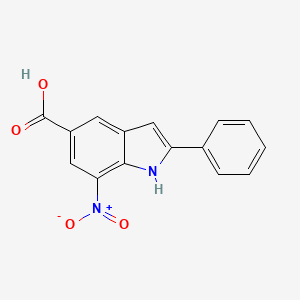
1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the CAS Number: 1208893-73-5 . It has a molecular weight of 213.08 and its IUPAC name is (S)-1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0…/s1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Chemical Synthesis : This compound has been used in the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, a key intermediate of the JAK2 kinase inhibitor AZD1480. A study by Semproli et al. (2020) highlighted its production using immobilized amine transaminase from Vibrio fluvialis in a continuous flow biotransformation process (Semproli et al., 2020).
Antimicrobial and Antifungal Activity : A range of substituted phenyl amides synthesized from 1-(5-fluoropyridin-2-yl)ethanamine showed antibacterial and antifungal activities comparable to standard medicines, as researched by Pejchal et al. (2015) (Pejchal et al., 2015).
Development of Pharmaceutical Drugs : It has been used in the process development of drugs like Voriconazole, a broad-spectrum Triazole antifungal agent, as demonstrated in the research by Butters et al. (2001) (Butters et al., 2001).
Medical and Biological Applications
Cancer Treatment : The compound has been utilized in the formulation of S-1, an oral fluoropyrimidine derivative for treating various cancers. Studies by Saif et al. (2009) and Chhetri et al. (2016) highlighted its role in enhancing the efficacy of 5-fluorouracil with reduced toxicity (Saif et al., 2009), (Chhetri et al., 2016).
Efflux Pump Inhibition : Research on 1-(1H-indol-3-yl)ethanamine derivatives showed potential as Staphylococcus aureus NorA efflux pump inhibitors, aiding in combating antibiotic resistance, as explored by Héquet et al. (2014) (Héquet et al., 2014).
DNA Binding and Cytotoxicity Studies : Copper(II) complexes of 1-(5-fluoropyridin-2-yl)ethanamine have been studied for their DNA binding capabilities and cytotoxicity against cancer cells, as shown in the research by Kumar et al. (2012) (Kumar et al., 2012).
Other Applications
Catalytic Activity in Polymerisation : Zinc complexes bearing 1-(5-fluoropyridin-2-yl)ethanamine demonstrated catalytic activity in the ring opening polymerization of rac-lactide, as researched by Nayab et al. (2012) (Nayab et al., 2012).
Fluorine-18 Labeling of Macromolecules : FPyKYNE, a novel fluoropyridine-based structure including 1-(5-fluoropyridin-2-yl)ethanamine, was designed for the fluorine-18 labeling of macromolecules using click chemistry, as described by Kuhnast et al. (2008) (Kuhnast et al., 2008).
Efficient Synthesis in Biocatalysis : Meadows et al. (2013) investigated the efficient synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine using an ω-transaminase biocatalyst in a two-phase system, demonstrating its utility in biocatalysis (Meadows et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.
Eigenschaften
IUPAC Name |
1-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHHMRDWSZCHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


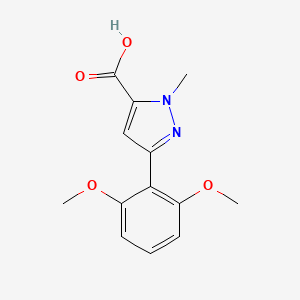


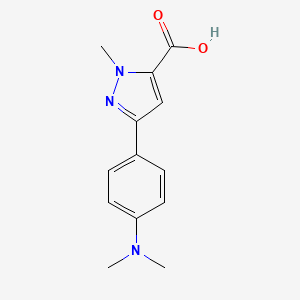
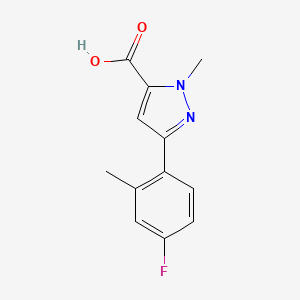
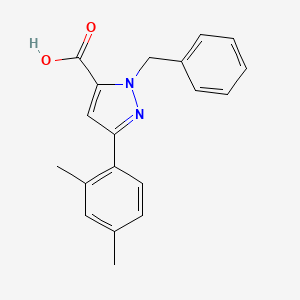
![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)

![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)
